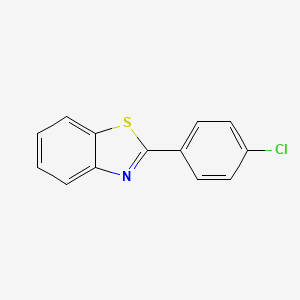

2-(4-Chlorophenyl)benzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33160. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYFXQNOTPBYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211710 | |

| Record name | 2-(4'-Chlorophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6265-91-4 | |

| Record name | 2-(4'-Chlorophenyl)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4'-Chlorophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYL)BENZOTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)benzothiazole: Core Properties and Methodologies

Introduction

2-(4-Chlorophenyl)benzothiazole is a heterocyclic organic compound that has garnered significant interest within the scientific community. Its molecular structure, featuring a benzothiazole moiety substituted with a 4-chlorophenyl group, serves as a versatile scaffold in medicinal chemistry, materials science, and agrochemical development.[1][2] This compound and its derivatives are recognized for a range of biological activities, most notably as potential anticancer agents.[1][3][4] The presence of the chlorophenyl group enhances the molecule's lipophilicity, which can influence its interaction with biological targets.[2] Furthermore, this compound is a key intermediate in the synthesis of more complex, biologically active molecules and has applications as a component in pesticides and herbicides.[1]

This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical and physical characteristics, detailed experimental protocols for its synthesis, crystallographic data, and a summary of its known biological activities.

Chemical and Physical Properties

This compound is typically a light yellow to green crystalline powder.[1][5] It is soluble in toluene and should be stored in a dry environment at room temperature.[5][6]

Table 1: Core Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 6265-91-4 | [1] |

| Molecular Formula | C₁₃H₈ClNS | [1] |

| Molecular Weight | 245.72 g/mol (or 245.73 g/mol ) | [1][7] |

| Appearance | Light yellow to yellow to green powder to crystal | [1][5] |

| Melting Point | 118 °C | [1][5][7][8][9] |

| Boiling Point | 381.9 °C at 760 mmHg | [9] |

| Density | 1.339 g/cm³ | [9] |

| Flash Point | 184.8 °C | [9] |

| Solubility | Soluble in Toluene | [5][7][8] |

| LogP | 4.61670 | [9] |

| Purity | ≥ 98% (GC) | [1] |

| InChI Key | GEYFXQNOTPBYPC-UHFFFAOYSA-N | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclocondensation of 2-aminothiophenol with a 4-chloro-substituted benzene derivative. Various methods have been reported, utilizing different reagents and catalytic systems.

Protocol 1: Synthesis from 2-Aminothiophenol and 4-Chlorobenzaldehyde

This method involves the reaction between 2-aminothiophenol and 4-chlorobenzaldehyde, which proceeds via nucleophilic attack, intramolecular cyclization, and subsequent oxidation to form the benzothiazole ring.[2]

Materials:

-

2-Aminothiophenol (0.1 mole, 12.5 g)[10]

-

4-Chlorobenzaldehyde (0.1 mole, 14.1 g)[10]

-

Ethanol (for recrystallization)[10]

-

Optional Catalytic System: Hydrogen peroxide (H₂O₂) and Hydrochloric acid (HCl) in ethanol[2][11]

Procedure:

-

Combine 2-aminothiophenol and 4-chlorobenzaldehyde in an Erlenmeyer flask at room temperature.[10]

-

The aldehyde will dissolve, and the mixture will become cloudy within a few minutes, accompanied by heat evolution.[10]

-

The mixture will gradually solidify.[10]

-

For a catalyzed reaction, a mixture of H₂O₂/HCl in ethanol can be used at room temperature to achieve excellent yields.[2][11] The optimal ratio reported is 1:1:6:3 of 2-aminothiophenol:aromatic aldehyde:H₂O₂:HCl.[11]

-

Recrystallize the solid product from ethanol to yield pale yellow crystals of 2-(4-Chlorophenyl)benzothiazoline.[10]

-

The benzothiazoline intermediate is then oxidized to the final this compound product. This oxidation can occur in situ, for example, when using an oxidative catalytic system.[2]

Protocol 2: Synthesis from 2-Aminothiophenol and 4-Chlorobenzoyl Chloride

This alternative synthesis involves the condensation reaction between 2-aminothiophenol and 4-chlorobenzoyl chloride.

Materials:

-

2-Aminothiophenol

-

4-Chlorobenzoyl Chloride

-

Pyridine

-

Toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane-ethyl acetate gradient for elution

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2-aminothiophenol in toluene.[12]

-

Add pyridine to the solution, which acts as a base.[12]

-

Slowly add 4-chlorobenzoyl chloride to the mixture.[12]

-

After the reaction is complete, wash the reaction mixture with water to remove pyridine hydrochloride.[12]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[12]

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[12]

-

For crystallographic studies, the purified product can be recrystallized from a suitable solvent system like ethanol/water to obtain single crystals.[12]

Crystallographic Data

Single-crystal X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of molecules. The crystal structure of this compound has been determined, providing precise data on its solid-state conformation.[12][13]

Table 2: Crystallographic Parameters for this compound

| Parameter | Value | Source |

| Chemical Formula | C₁₃H₈ClNS | [12] |

| Molecular Weight | 245.73 g/mol | [12] |

| Crystal System | Monoclinic | [12][13] |

| Space Group | P 1 2₁/c 1 | [12][13] |

| a (Å) | 11.0497(5) | [12][13] |

| b (Å) | 14.1040(6) | [12][13] |

| c (Å) | 7.1466(3) | [12][13] |

| α (°) | 90 | [12] |

| β (°) | 98.556(4) | [12][13] |

| γ (°) | 90 | [12] |

| Volume (ų) | 1101.37(8) | [12][13] |

| Z | 4 | [12][13] |

| Calculated Density (g/cm³) | 1.481 | [12] |

| Temperature (K) | 150 | [13] |

Biological Activity and Signaling Pathways

Benzothiazole derivatives are well-documented for their wide spectrum of pharmacological activities, and this compound is no exception. It serves as a precursor and structural motif in the development of novel therapeutic agents.

Anticancer Potential

Research has highlighted that this compound and related structures exhibit promising anticancer activity.[1][2] For instance, derivatives such as N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide have shown interesting anti-cancer properties.[3][4] The antitumor potential of these compounds is often linked to their ability to interact with various cellular targets and pathways, leading to the inhibition of cancer cell growth.[3][14][15][16]

Induction of Cytochrome P450IA1

A notable biological property of this compound (CPBT) is its potent induction of aryl hydrocarbon hydroxylase (AHH) activity, an enzyme function primarily associated with cytochrome P450IA1.[17] Studies in both mouse hepatoma (Hepa-1) and human choriocarcinoma (JEG-3) cell lines have shown that CPBT is a more efficient inducer of AHH than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a classic potent inducer.[17]

This induction is receptor-mediated, as CPBT was found to compete with TCDD for its specific cytosolic binding site, the Aryl Hydrocarbon Receptor (AhR).[17] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences (Xenobiotic Response Elements), leading to the transcriptional activation of target genes, including CYP1A1 (the gene encoding cytochrome P450IA1). The observation that CPBT significantly increases P450IA1 mRNA and protein levels confirms its action through this signaling pathway.[17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 6265-91-4 [smolecule.com]

- 3. tandfonline.com [tandfonline.com]

- 4. flore.unifi.it [flore.unifi.it]

- 5. This compound | 6265-91-4 [amp.chemicalbook.com]

- 6. This compound | 6265-91-4 [sigmaaldrich.com]

- 7. This compound CAS#: 6265-91-4 [amp.chemicalbook.com]

- 8. This compound CAS#: 6265-91-4 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-(4'-chlorophenyl)benzothiazole is a potent inducer of cytochrome P450IA1 in a human and a mouse cell line. Anomalous correlation between protein and mRNA induction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Chlorophenyl)benzothiazole (CAS No. 6265-91-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)benzothiazole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community due to its diverse pharmacological potential. As a member of the benzothiazole class, a scaffold prevalent in numerous biologically active molecules, this compound has been investigated for a range of therapeutic applications, including as an anticancer, antimicrobial, and neuroprotective agent.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating key data on its physicochemical properties, synthesis, and biological activities. Detailed experimental protocols and visualizations of relevant pathways and workflows are included to support further research and development efforts.

Physicochemical and Structural Data

This compound is a solid, crystalline substance with a molecular formula of C₁₃H₈ClNS.[3][4] Its structural framework, featuring a benzothiazole ring system linked to a 4-chlorophenyl group at the 2-position, is fundamental to its biological interactions.

| Property | Value | Reference |

| CAS Number | 6265-91-4 | |

| Molecular Formula | C₁₃H₈ClNS | [3][4] |

| Molecular Weight | 245.73 g/mol | [4] |

| Crystal System | Monoclinic | [3][5] |

| Space Group | P2₁/c | [3][5] |

| Unit Cell Dimensions | a = 11.0497(5) Å, b = 14.1040(6) Å, c = 7.1466(3) Å, β = 98.556(4)° | [3][5] |

| Calculated Density | 1.481 g/cm³ | [5] |

Synthesis

The synthesis of this compound is most commonly achieved through the condensation reaction of 2-aminothiophenol with 4-chlorobenzaldehyde. This reaction is a cornerstone for the formation of the 2-arylbenzothiazole scaffold and can be performed under various conditions, including solvent-free and microwave-assisted protocols, often with the use of a catalyst to improve yield and reaction time.[3][6][7][8]

Experimental Protocol: Synthesis of this compound

This protocol is based on a general and efficient electrochemical method.

Materials:

-

o-Aminothiophenol (0.0624 g, 0.5 mmol)

-

4-Chlorobenzaldehyde (0.0703 g, 0.5 mmol)

-

Tetrabutylammonium tetrafluoroborate (20 mol%)

-

Ethanol (5 mL)

-

Carbon rod (anode)

-

Platinum sheet (cathode)

-

Electrolytic cell

-

Saturated brine solution

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

A mixture of o-aminothiophenol (0.5 mmol), 4-chlorobenzaldehyde (0.5 mmol), and tetrabutylammonium tetrafluoroborate (20 mol%) is dissolved in ethanol (5 mL).[3]

-

A carbon rod is used as the anode and a platinum sheet serves as the cathode in the electrolytic cell.[3]

-

The reaction mixture is stirred at room temperature while a constant current is applied.[3]

-

Upon completion of the reaction (monitored by TLC), the mixture is washed with saturated brine.[3]

-

The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[3]

-

The crude product is purified by silica gel column chromatography to afford the desired this compound.[3]

General workflow for the synthesis of this compound.

Biological Activities and Potential Therapeutic Applications

Benzothiazole derivatives, including this compound, exhibit a wide spectrum of biological activities.[1] Their planar, electron-rich structure allows for interaction with various biological targets.[2]

Anticancer Activity

The 2-aminophenylbenzothiazole scaffold, a close structural analog, is a potent and selective antitumor agent.[9][10][11] These compounds have shown significant growth-inhibitory effects against a range of human cancer cell lines, including breast, ovarian, colon, and renal cancers, often with IC50 values in the nanomolar range.[9][11][12] The mechanism of action is thought to involve metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of active metabolites that can induce cell cycle arrest and apoptosis.[10] While specific data for the 2-(4-chlorophenyl) derivative is less prevalent in the literature, its structural similarity suggests potential for similar anticancer properties.

Antimicrobial and Antifungal Activity

The benzothiazole nucleus is a key component in many antimicrobial agents.[2] The presence of sulfur and nitrogen atoms allows these compounds to coordinate with metal ions, which can enhance their biological activity.[2] Benzothiazole derivatives have been shown to be effective against various bacteria and fungi.[2]

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of 2-phenylbenzothiazole have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease.[13] For instance, certain 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have demonstrated potent and selective MAO-B inhibitory activity, with IC50 values in the nanomolar range.[13] These compounds also exhibit antioxidant and neuroprotective effects, making them promising multifunctional agents for the treatment of Parkinson's disease.[13]

Potential biological activities of this compound.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral) and causes serious eye irritation (Eye irritation, Category 2).[14] It may also cause long-lasting harmful effects to aquatic life.[14] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, protective clothing, and eye protection, should be observed when handling this compound.[14]

Conclusion and Future Directions

This compound is a versatile molecule with a promising profile of biological activities. Its straightforward synthesis and the established therapeutic potential of the benzothiazole scaffold make it an attractive candidate for further investigation in drug discovery and development. Future research should focus on a more detailed elucidation of its mechanism of action in various disease models, comprehensive in vivo efficacy and toxicity studies, and the exploration of structure-activity relationships through the synthesis of novel analogs. Such efforts will be crucial in fully realizing the therapeutic potential of this and related benzothiazole compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzothiazole synthesis [organic-chemistry.org]

- 9. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

2-(4-Chlorophenyl)benzothiazole molecular weight and formula

An In-depth Technical Guide to 2-(4-Chlorophenyl)benzothiazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science.

Core Molecular Data

This compound is a benzothiazole derivative containing a 4-chlorophenyl substituent at the 2-position. Its key molecular identifiers and properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₃H₈ClNS | [1][2][3][4] |

| Molecular Weight | 245.73 g/mol | [1][2][4] |

| CAS Number | 6265-91-4 | [2][3][4][5] |

| Appearance | Light yellow to yellow to green powder to crystal | [3] |

| Melting Point | 117-118 °C | [3][5][6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the condensation of 2-aminothiophenol with a derivative of 4-chlorobenzoic acid. Several methods have been reported, including conventional heating and ultrasound-assisted synthesis.

General Synthesis Protocol via Condensation

A common and efficient method for the synthesis of 2-substituted benzothiazoles is the reaction of 2-aminothiophenol with the corresponding benzoyl chloride.[7]

Materials:

-

2-aminothiophenol

-

4-chlorobenzoyl chloride

-

Toluene (or another suitable solvent)

-

Pyridine (or another suitable base)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 2-aminothiophenol (1 equivalent) in toluene in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in toluene to the cooled mixture with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[8]

Ultrasound-Assisted Synthesis

An alternative, eco-friendly method utilizes ultrasonic irradiation to promote the reaction between 2-aminothiophenol and 4-chlorobenzaldehyde. This method can be performed without a solvent or catalyst.[6]

Materials:

-

2-aminothiophenol

-

4-chlorobenzaldehyde

Procedure:

-

Mix 2-aminothiophenol and 4-chlorobenzaldehyde in a reaction vessel.

-

Subject the mixture to ultrasonic probe irradiation at room temperature for approximately 20 minutes.

-

The reaction proceeds to yield this compound.

-

The product can be purified by recrystallization. This method offers advantages such as a simple procedure, being solvent- and catalyst-free, and having a short reaction time.[6]

Analytical Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons on both the benzothiazole and the 4-chlorophenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Biological and Chemical Significance

This compound and its derivatives are of significant interest in several fields:

-

Pharmaceutical Research: Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. This compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.[3][9][10][11][12]

-

Agrochemicals: This compound is used in the development of pesticides.[3]

-

Material Science: It can be incorporated into polymers and coatings to enhance their chemical resistance and durability.[3]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Customized this compound Cas No.6265-91-4 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Arylbenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole moiety, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry and materials science. Among its numerous derivatives, the 2-arylbenzothiazole core has garnered significant attention due to its versatile biological activities and intriguing photophysical properties. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of 2-arylbenzothiazoles. It further delves into their mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a comprehensive resource for researchers in the field.

A Glimpse into History: The Discovery of 2-Arylbenzothiazoles

The journey of 2-substituted benzothiazoles began in the late 19th century with the pioneering work of the German chemist August Wilhelm von Hofmann. In his seminal papers published in the Berichte der deutschen chemischen Gesellschaft in 1879 and 1880, Hofmann reported the synthesis of 2-phenylbenzothiazole and other derivatives.[1] His initial syntheses involved the reaction of 2-aminothiophenol with various reagents, laying the fundamental groundwork for the vast field of benzothiazole chemistry that would follow. This discovery opened the door to the exploration of a new class of heterocyclic compounds whose full potential would be realized over the subsequent century.

The Art of Synthesis: Key Methodologies for 2-Arylbenzothiazole Construction

The synthetic accessibility of the 2-arylbenzothiazole scaffold has been a major driver of its widespread investigation. Over the years, numerous methods have been developed, ranging from classical condensation reactions to modern cross-coupling strategies.

Condensation of 2-Aminothiophenol with Aromatic Aldehydes

One of the most direct and widely employed methods for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with an aromatic aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the desired 2-arylbenzothiazole.

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole

-

Materials: 2-aminothiophenol (1.0 mmol), benzaldehyde (1.0 mmol), ethanol (10 mL), and a catalytic amount of an oxidizing agent (e.g., hydrogen peroxide, air).

-

Procedure:

-

To a solution of 2-aminothiophenol in ethanol, add benzaldehyde.

-

The reaction mixture is stirred at room temperature or heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylbenzothiazole.[2][3]

-

Suzuki-Miyaura Cross-Coupling Reaction

The adevent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including 2-arylbenzothiazoles. The Suzuki-Miyaura coupling, in particular, has proven to be a highly efficient and versatile method. This reaction typically involves the coupling of a 2-halobenzothiazole (e.g., 2-chlorobenzothiazole or 2-bromobenzothiazole) with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 2-Arylbenzothiazole Derivative

-

Materials: 2-Chlorobenzothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol), potassium carbonate (2.0 mmol), and a solvent system (e.g., toluene/water or dioxane/water).

-

Procedure:

-

In a round-bottom flask, combine 2-chlorobenzothiazole, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

The solvent system is added, and the reaction mixture is heated to reflux with vigorous stirring.

-

The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-arylbenzothiazole.[4][5][6][7][8]

-

Biological Significance and Mechanism of Action

2-Arylbenzothiazoles exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. Their mechanism of action is often multifaceted and can involve interactions with various cellular targets.

Anticancer Activity and Modulation of Signaling Pathways

A significant body of research has focused on the potent anticancer properties of 2-arylbenzothiazole derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines.

One of the key mechanisms underlying the anticancer activity of certain 2-arylbenzothiazoles involves the modulation of the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.[9][10][11][12][13] Specific 2-arylbenzothiazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis.

Aryl Hydrocarbon Receptor (AhR) Agonism

Certain 2-arylbenzothiazoles have been identified as potent agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. The activation of AhR by these compounds can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize pro-carcinogens. This mechanism is particularly relevant to the anticancer activity of some 2-(4-aminophenyl)benzothiazole derivatives.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative 2-arylbenzothiazole derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of 2-Arylbenzothiazole Derivatives (IC₅₀ in µM)

| Compound ID | R Group on Aryl Ring | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |

| 1 | 4-NH₂ | 0.05 | 0.09 | 0.12 | [14][15][16] |

| 2 | 4-OH | 1.2 | 2.5 | 3.1 | [14][15][16] |

| 3 | 4-Cl | 5.8 | 8.2 | 10.5 | [14][15][16] |

| 4 | 4-NO₂ | 3.4 | 5.1 | 6.7 | [14][15][16] |

| 5 | H | 15.2 | 21.7 | 25.4 | [14][15][16] |

Table 2: Antimicrobial Activity of 2-Arylbenzothiazole Derivatives (MIC in µg/mL)

| Compound ID | R Group on Aryl Ring | S. aureus | E. coli | C. albicans | Reference |

| 6 | 4-OH | 8 | 32 | 16 | [17][18][19] |

| 7 | 4-Cl | 16 | 64 | 32 | [17][18][19] |

| 8 | 4-F | 16 | 64 | 32 | [17][18][19] |

| 9 | 3,4-di-Cl | 4 | 16 | 8 | [17][18][19] |

| 10 | 4-NO₂ | 32 | 128 | 64 | [17][18][19] |

Conclusion and Future Perspectives

From their initial discovery by Hofmann to their current status as a privileged scaffold in drug discovery, 2-arylbenzothiazoles have demonstrated immense potential. Their synthetic tractability, coupled with a diverse range of biological activities, continues to inspire the design and development of novel therapeutic agents and functional materials. Future research in this area will likely focus on the elucidation of novel mechanisms of action, the development of more selective and potent derivatives, and the exploration of their application in emerging fields such as theranostics and organic electronics. The rich history and promising future of 2-arylbenzothiazoles ensure that they will remain a focal point of scientific inquiry for years to come.

References

- 1. historyofscience.com [historyofscience.com]

- 2. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(4-Chlorophenyl)benzothiazole from 2-aminothiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-chlorophenyl)benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry, from 2-aminothiophenol. The document details various synthetic methodologies, presents quantitative data for comparative analysis, and offers a step-by-step experimental protocol. Furthermore, it elucidates the mechanism of action of benzothiazole derivatives, including their interaction with key cellular signaling pathways, and provides visual representations of the synthetic workflow and biological processes.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1] The 2-arylbenzothiazole scaffold, in particular, has attracted considerable attention due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4] The compound this compound, featuring a chlorophenyl substituent at the 2-position, has been a subject of investigation for its potential as a therapeutic agent. This guide focuses on its synthesis from the readily available starting material, 2-aminothiophenol.

The primary and most common synthetic route involves the condensation reaction of 2-aminothiophenol with a carbonyl compound, typically an aldehyde or a carboxylic acid derivative. The reaction proceeds via a cyclocondensation mechanism to form the fused thiazole ring.

Synthetic Methodologies and Data Presentation

The synthesis of this compound from 2-aminothiophenol can be achieved through several methods, primarily differing in the choice of the carbonyl source, catalyst, and reaction conditions. The most prevalent methods utilize either 4-chlorobenzaldehyde or 4-chlorobenzoyl chloride. A summary of various reported methods with their respective quantitative data is presented in the tables below for ease of comparison.

Table 1: Synthesis via Condensation with 4-Chlorobenzaldehyde

| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None | Neat | Room Temp. | Few minutes | 73 | [5] |

| La(NO₃)₃·6H₂O | Ethanol | Reflux | 1.5 h | 95 | [6] |

| Cerium (IV) Ammonium Nitrate (CAN) | Methanol | Room Temp. | 2 h | 85 | [3] |

| Camphor Sulfonic Acid | Aqueous Ethanol | Room Temp. | 4 h | 92 | [3] |

| Microwave (catalyst-free) | Solvent-free | N/A | 5 min | 94 | [7] |

| p-Toluenesulfonic acid (PTSA) / CuI | Acetonitrile | 80 | 12 h | 88 | [8] |

Table 2: Synthesis via Condensation with 4-Chlorobenzoyl Chloride

| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None | Solvent-free | Room Temp. | 30 min | 96 | [4][9] |

| Pyridine | Dichloromethane | Room Temp. | 2 h | 90 | [4] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the solvent-free condensation of 2-aminothiophenol with 4-chlorobenzoyl chloride, a method known for its high yield and green chemistry profile.

Materials and Equipment:

-

2-aminothiophenol (98% purity)

-

4-chlorobenzoyl chloride (99% purity)

-

Mortar and pestle

-

Round bottom flask

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

-

Recrystallization solvent (e.g., ethanol)

-

Büchner funnel and flask

-

Vacuum pump

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Procedure:

-

Reaction Setup: In a clean and dry mortar, add 2-aminothiophenol (1.0 mmol, 0.125 g) and 4-chlorobenzoyl chloride (1.0 mmol, 0.175 g).

-

Reaction: Grind the two reactants together using a pestle at room temperature for approximately 30 minutes. The reaction is exothermic and the mixture will solidify.

-

Monitoring: The progress of the reaction can be monitored by TLC using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Upon completion of the reaction (as indicated by TLC), the solid product is washed with cold water to remove any unreacted starting materials and by-products.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold ethanol, and dried under vacuum.

-

Characterization: The final product is characterized by its melting point, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.

Characterization Data for this compound:

-

Melting Point: 118 °C[10]

-

¹H NMR (CDCl₃, 400 MHz): δ 8.08-8.02 (m, 3H), 7.90 (d, J = 8 Hz, 1H), 7.55-7.46 (m, 3H), 7.42 (t, J = 7.2 Hz, 1H).[11]

-

FT-IR (KBr, cm⁻¹): 3066, 1598, 1521, 1342, 851, 767, 728, 684.[4][9]

Reaction Mechanism and Biological Signaling Pathways

General Reaction Mechanism

The synthesis of this compound from 2-aminothiophenol and an acyl chloride or aldehyde proceeds through a cyclocondensation reaction. The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The amino group of 2-aminothiophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-substituted phenyl ring precursor (aldehyde or acyl chloride).

-

Intermediate Formation: This initial attack leads to the formation of a tetrahedral intermediate.

-

Dehydration/Dehydrochlorination: The intermediate then undergoes dehydration (if starting from an aldehyde) or dehydrochlorination (if starting from an acyl chloride) to form a Schiff base (imine) or an amide intermediate, respectively.

-

Intramolecular Cyclization: The thiol group then performs an intramolecular nucleophilic attack on the imine carbon or the amide carbonyl carbon.

-

Oxidation/Aromatization: The resulting benzothiazoline intermediate undergoes oxidative aromatization to yield the final this compound product. In many procedures, atmospheric oxygen acts as the oxidant.

Caption: Reaction mechanism for the synthesis of this compound.

Biological Signaling Pathways

Benzothiazole derivatives, including this compound, have been shown to exert their biological effects, particularly their anticancer and anti-inflammatory activities, by modulating various cellular signaling pathways.

Anticancer Activity and Apoptosis Induction:

Many benzothiazole derivatives induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway.[11][12] This often involves the suppression of pro-survival signaling pathways such as the PI3K/AKT pathway.[5][13] Downregulation of this pathway leads to the activation of pro-apoptotic proteins (e.g., Bax, Bad) and the release of cytochrome c from the mitochondria, which in turn activates caspases (e.g., caspase-9, caspase-3) that execute apoptosis.[5][11] Furthermore, some benzothiazole compounds have been found to modulate the MAPK/ERK and JAK/STAT signaling pathways, which are also critical for cell proliferation and survival.[7][14]

Caption: Apoptosis induction by benzothiazole derivatives via PI3K/AKT inhibition.

Anti-inflammatory Activity:

The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][9][15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][10] By inhibiting the activation of NF-κB, benzothiazole derivatives can reduce the production of these inflammatory mediators.[6][16] Some derivatives have also been shown to suppress the phosphorylation of MAPKs (mitogen-activated protein kinases) such as p38, ERK1/2, and JNK, which are also involved in inflammatory responses.[16]

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is depicted in the following diagram. This workflow is applicable to most of the synthetic methods described in this guide.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-aminothiophenol is a well-established process with multiple efficient methodologies available to researchers. The choice of method may depend on factors such as desired yield, reaction time, and adherence to green chemistry principles. The biological activity of this and related benzothiazole derivatives, particularly their ability to induce apoptosis in cancer cells and inhibit inflammatory pathways, underscores their potential in drug discovery and development. This guide provides the foundational knowledge and practical protocols for the synthesis and further investigation of this important class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. flore.unifi.it [flore.unifi.it]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TRDizin [search.trdizin.gov.tr]

- 10. turkjps.org [turkjps.org]

- 11. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]

- 14. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-(4-Chlorophenyl)benzothiazole

For Immediate Release

A Deep Dive into the Antitumorigenic Pathways of a Promising Benzothiazole Compound

This technical guide provides an in-depth exploration of the mechanism of action of 2-(4-Chlorophenyl)benzothiazole (CPBT), a synthetic molecule belonging to the benzothiazole class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular pharmacology. Herein, we delineate the core signaling pathways, present quantitative data on its biological activities, and provide detailed experimental protocols for key assays.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism and Subsequent Metabolic Activation

The primary mechanism of action of this compound is centered on its potent agonism of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] This interaction initiates a cascade of downstream events, culminating in the selective induction of cytochrome P450 1A1 (CYP1A1).[2][3] The induced CYP1A1 enzyme then metabolically activates CPBT, and its analogs, into reactive electrophilic species.[1] These reactive metabolites are believed to be the ultimate effectors of the compound's antitumor activity, leading to the formation of DNA adducts and subsequent cell death via apoptosis.[1]

Signaling Pathway

The binding of CPBT to the cytosolic AhR complex triggers a conformational change, leading to the dissociation of chaperone proteins such as Hsp90. The activated AhR-ligand complex translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, most notably CYP1A1, thereby initiating their transcription.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound.

Quantitative Biological Activity

The antitumor potency of this compound and its analogs has been evaluated across a range of human cancer cell lines. While specific IC50 values for CPBT are not extensively reported, data from closely related 2-phenylbenzothiazole derivatives provide a strong indication of its cytotoxic potential.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2b (a 2-mercaptobenzothiazole derivative) | AsPC-1 (Pancreatic) | 12.44 | [4][5] |

| BxPC-3 (Pancreatic) | 14.99 | [4][5] | |

| Capan-2 (Pancreatic) | 19.65 | [4][5] | |

| PTJ64i (Paraganglioma) | 8.49 | [4][5] | |

| PTJ86i (Paraganglioma) | 16.70 | [4][5] | |

| KC12 (a benzothiazole derivative) | MDA-MB-231 (Breast) | 6.13 | [6] |

| KC21 (a benzothiazole derivative) | MDA-MB-231 (Breast) | 10.77 | [6] |

| KC30 (a benzothiazole derivative) | MDA-MB-231 (Breast) | 12.86 | [6] |

Note: The IC50 values presented are for benzothiazole derivatives structurally related to this compound and are intended to be representative of the compound class's activity.

In terms of its primary molecular interaction, this compound is a potent inducer of CYP1A1. Studies have shown that it can increase aryl hydrocarbon hydroxylase (a measure of CYP1A1 activity) to levels several-fold higher than the prototypical AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in cell lines such as the mouse hepatoma Hepa-1.[2] Furthermore, CPBT has been demonstrated to increase CYP1A1 mRNA to approximately 88% of the level induced by TCDD in these cells.[2] This potent induction of CYP1A1 is a direct consequence of its ability to compete with TCDD for binding to the cytosolic AhR, confirming its role as a high-affinity AhR agonist.[2]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experimental assays are provided below.

Experimental Workflow Overview

Caption: General Experimental Workflow for Investigating the Bioactivity of this compound.

Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay

This assay quantifies the ability of this compound to activate the AhR signaling pathway.

Materials:

-

Human cancer cell line (e.g., MCF-7) stably transfected with an AhR-responsive luciferase reporter plasmid.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

This compound stock solution in DMSO.

-

TCDD (positive control).

-

Luciferase assay reagent.

-

96-well white, clear-bottom plates.

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound and TCDD in culture medium.

-

Treat the cells with the compounds for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the data to a control (e.g., protein concentration or a co-transfected reporter) and express as fold induction over vehicle control.

CYP1A1 Activity (EROD) Assay

This assay measures the enzymatic activity of CYP1A1 induced by this compound.

Materials:

-

Human cancer cell line (e.g., MCF-7).

-

This compound.

-

7-ethoxyresorufin (EROD substrate).

-

Resorufin standard.

-

NADPH.

-

Cell lysis buffer.

-

96-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Seed cells in a 24-well plate and treat with various concentrations of this compound for 24-72 hours.

-

Wash the cells with PBS and lyse them.

-

In a 96-well black plate, add cell lysate, EROD substrate, and NADPH.

-

Incubate at 37°C and measure the fluorescence of the product, resorufin, at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

-

Calculate the rate of resorufin formation and normalize to the protein concentration of the cell lysate.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound.

Materials:

-

Human cancer cell lines.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with a range of concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for CYP1A1 Protein Expression

This technique is used to visualize and quantify the induction of CYP1A1 protein following treatment with this compound.

Materials:

-

Human cancer cell lines.

-

This compound.

-

RIPA lysis buffer with protease inhibitors.

-

Primary antibody against CYP1A1.

-

HRP-conjugated secondary antibody.

-

Loading control antibody (e.g., β-actin or GAPDH).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-CYP1A1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity and normalize to the loading control.

Conclusion

The mechanism of action of this compound is a well-defined pathway initiated by its binding to the Aryl Hydrocarbon Receptor. This leads to the potent and selective induction of CYP1A1, which in turn metabolically activates the compound to cytotoxic species, ultimately causing cancer cell death. The information and protocols provided in this technical guide offer a solid foundation for further investigation and development of this promising class of antitumor agents. The high degree of selectivity and potent activity of benzothiazole derivatives warrant continued research to fully elucidate their therapeutic potential in oncology.

References

- 1. benthamscience.com [benthamscience.com]

- 2. 2-(4'-chlorophenyl)benzothiazole is a potent inducer of cytochrome P450IA1 in a human and a mouse cell line. Anomalous correlation between protein and mRNA induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ricerca.unich.it [ricerca.unich.it]

- 5. researchgate.net [researchgate.net]

- 6. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a subject of intense research and a fertile ground for the discovery of new therapeutic agents.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the significant biological activities of benzothiazole derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, and neuroprotective properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Benzothiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][5][6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of benzothiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 | [2] |

| 4d | C6 (Rat Brain Glioma) | 0.03 | [2] | |

| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012 | [2] |

| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | [2] | |

| 7e | A549 (Lung Adenocarcinoma) | 0.044 | [2] | |

| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | [2] | |

| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold 12 | HT-29 (Colon) | 0.015 | [3] |

| 2-Substituted Benzothiazoles | Compound A (nitro substituent) | HepG2 (Hepatocellular Carcinoma) | 56.98 (24h), 38.54 (48h) | [2] |

| Compound B (fluorine substituent) | HepG2 (Hepatocellular Carcinoma) | 59.17 (24h), 29.63 (48h) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7][8][9][10]

Objective: To determine the cytotoxic effects of benzothiazole derivatives on cancer cell lines.

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Benzothiazole derivative compounds

-

Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Signaling Pathways in Anticancer Activity

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, through the mitochondrial-mediated intrinsic pathway.[5][6][10] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[11][12]

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some benzothiazole derivatives have been shown to inhibit this pathway, thereby inducing apoptosis in cancer cells.[13] Inhibition of PI3K or Akt prevents the phosphorylation of downstream targets that regulate cell survival and proliferation.[14][15]

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.[1][14][16][17] Their mechanisms of action often involve the inhibition of essential microbial enzymes.[7][11]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Class | Compound Example | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazolylthiazolidin-4-one | 18 | P. aeruginosa | 100 | [18] |

| 1,3-Thiazole Derivatives | 12 | S. aureus | 125 | [19] |

| 12 | E. coli | 150 | [19] | |

| 12 | A. niger | 150 | [19] | |

| Benzothiazole Derivatives | 3 | E. coli | 25 | [7] |

| 4 | E. coli | 25 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[16]

Objective: To determine the minimum inhibitory concentration (MIC) of benzothiazole derivatives against pathogenic microorganisms.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.

Materials:

-

Benzothiazole derivative compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as required for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Activity Assessment

Caption: General workflow for assessing the antimicrobial activity of benzothiazole derivatives.

Anticonvulsant Activity

Certain benzothiazole derivatives have shown promise as anticonvulsant agents, with efficacy demonstrated in preclinical models of epilepsy.[9][20][21][22]

Quantitative Data: In Vivo Anticonvulsant Activity

The anticonvulsant activity of benzothiazole derivatives is often evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) is the dose required to produce a therapeutic effect in 50% of the population.

| Compound | Test | ED50 (mg/kg) | Reference |

| 2a | Isoniazid-induced seizures (mice) | 24.3 | [22] |

| 2a | Isoniazid-induced seizures (rats) | 15.9 | [22] |

| 5i | MES test (mice) | 50.8 | [23][24][25] |

| 5j | MES test (mice) | 54.8 | [23][24][25] |

| 5i | scPTZ test (mice) | 76.0 | [23][24][25] |

| 5j | scPTZ test (mice) | 52.8 | [23][24][25] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model used to identify compounds that can prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.[6][26][27][28][29]

Objective: To evaluate the anticonvulsant activity of benzothiazole derivatives against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is delivered to the animal, inducing a characteristic tonic hindlimb extension seizure. A compound is considered to have anticonvulsant activity if it prevents this tonic extension.

Materials:

-

Benzothiazole derivative compounds

-

Rodents (mice or rats)

-

Electroconvulsive shock generator with corneal or auricular electrodes

-

Anesthetic ophthalmic solution (e.g., 0.5% tetracaine)

-

Saline solution (0.9%)

Procedure:

-

Animal Preparation: Administer the benzothiazole derivative or vehicle control to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Electrode Application: At the time of peak effect of the compound, apply a drop of anesthetic ophthalmic solution to the animal's corneas, followed by a drop of saline to ensure good electrical conductivity.

-

Stimulation: Place the electrodes on the corneas and deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered protection.

-

Data Analysis: Calculate the percentage of animals protected in each treatment group compared to the vehicle control. The ED50 can be determined using probit analysis.

Potential Mechanism of Anticonvulsant Action

While the precise mechanisms for many benzothiazole derivatives are still under investigation, some evidence suggests that their anticonvulsant effects may be mediated through the enhancement of GABAergic neurotransmission.[3] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and drugs that enhance its action can reduce neuronal excitability.[8]

Caption: Postulated mechanism of anticonvulsant action via GABAergic modulation.

Anti-inflammatory Activity

Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[27][28][30]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a widely used and well-established in vivo model for screening the acute anti-inflammatory activity of compounds.[23][29][31][32][33][34][35][36][37]

Objective: To evaluate the in vivo anti-inflammatory activity of benzothiazole derivatives.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Benzothiazole derivative compounds

-

Rats or mice

-

Carrageenan solution (e.g., 1% in saline)

-

Plethysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Grouping and Dosing: Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the benzothiazole derivatives. Administer the compounds or vehicle, typically 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.

Signaling Pathway in Anti-inflammatory Action

The anti-inflammatory effects of some benzothiazole derivatives are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][16] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for COX-2 and iNOS.[1][33][38][39][40]

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Antidiabetic Activity

Benzothiazole derivatives have emerged as promising candidates for the management of diabetes, with some exhibiting potent inhibitory effects on key enzymes involved in carbohydrate metabolism and others acting on cellular signaling pathways to improve glucose uptake.[17][38]

Quantitative Data: In Vitro α-Glucosidase Inhibition

α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can help to control postprandial hyperglycemia.

| Derivative Class | Compound Example | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |

| Benzothiazole-triazole | 6s | 20.7 | 817.38 | [41] |

| Benzothiazole-oxadiazole | Not specified | 0.5 - 30.9 | 866.3 | [41] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay is used to screen for potential α-glucosidase inhibitors.[20][30][41][42][43]

Objective: To determine the α-glucosidase inhibitory activity of benzothiazole derivatives.

Principle: The activity of α-glucosidase is measured by its ability to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically. The inhibitory activity of a compound is determined by its ability to reduce the production of p-nitrophenol.

Materials:

-

Benzothiazole derivative compounds

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, the benzothiazole derivative at various concentrations, and the α-glucosidase enzyme solution.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

-

Substrate Addition: Add the pNPG substrate to initiate the reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the compound.

Signaling Pathway in Antidiabetic Action

Some benzothiazole derivatives exert their antidiabetic effects by activating AMP-activated protein kinase (AMPK).[12][26][38][44] AMPK is a key energy sensor in cells that, when activated, promotes glucose uptake and utilization.[26]

Caption: Activation of the AMPK signaling pathway by benzothiazole derivatives, leading to increased glucose uptake.

Neuroprotective Activity

Benzothiazole derivatives are also being investigated for their potential to protect neurons from damage and degeneration, offering hope for the treatment of neurodegenerative diseases.[24][39][41][45]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a commonly used in vitro model to study neuroprotection. Oxidative stress, induced by agents like hydrogen peroxide (H2O2), is a key factor in neuronal cell death.[24][34][39][41][45]

Objective: To evaluate the neuroprotective effects of benzothiazole derivatives against H2O2-induced oxidative stress in SH-SY5Y cells.

Principle: SH-SY5Y cells are pre-treated with the benzothiazole derivative and then exposed to H2O2 to induce oxidative stress and cell death. The ability of the compound to preserve cell viability is a measure of its neuroprotective effect.

Materials:

-

Benzothiazole derivative compounds

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Hydrogen peroxide (H2O2)

-

MTT solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the benzothiazole derivatives for a specific duration (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration known to induce significant cell death (e.g., 100-500 µM) and incubate for 24 hours.

-

Cell Viability Assessment: Perform the MTT assay as described in the anticancer activity section to assess cell viability.

-

Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the H2O2-treated control group.

Signaling Pathway in Neuroprotective Action

The neuroprotective effects of some compounds are mediated through the activation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.[42][46]

(The Graphviz diagram for the PI3K/Akt pathway is provided in the Anticancer Activity section and is also relevant here for its role in promoting cell survival.)

Conclusion